1-(1-naphthylsulfonyl)-1H-pyrazole
Description
1-(1-Naphthylsulfonyl)-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a naphthalene ring fused to a sulfonyl group at the 1-position of the pyrazole ring. Applications of such compounds span medicinal chemistry (e.g., kinase inhibitors) and materials science due to their structural rigidity and electronic properties .
Properties
CAS No. |
957498-18-9 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.3g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonylpyrazole |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,15-10-4-9-14-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
InChI Key |
MBDDTTXCGKUAMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares structural features, molecular weights, and applications of 1-(1-naphthylsulfonyl)-1H-pyrazole with analogous sulfonated pyrazoles:
Key Observations:
- Electronic Properties : Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) alter pyrazole ring electronics, affecting reactivity and binding interactions .
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy : The naphthyl group in 1-(1-naphthylsulfonyl)-1H-pyrazole would exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm) in 1H-NMR, differing from simpler aryl analogs (e.g., 4-methylphenyl derivatives at δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) would confirm the molecular ion peak at m/z ~314.3 for the naphthyl derivative, compared to m/z 290.26 for the 4-methylphenyl analog .
- Solubility : The naphthyl group reduces aqueous solubility compared to methyl or methoxy-substituted analogs, necessitating organic solvents (e.g., DMSO) for biological assays .
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